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Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B15574158 Get Quote

Head-to-Head Preclinical Comparison: JNJ-
46356479 and LY2140023
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of two investigational drugs targeting the

metabotropic glutamate receptor 2 (mGluR2), JNJ-46356479 and LY2140023. Both

compounds have been evaluated in preclinical models relevant to schizophrenia and other

CNS disorders. This document summarizes their distinct mechanisms of action, in vitro

properties, and in vivo efficacy based on available public data.

At a Glance: Key Differences
Feature JNJ-46356479 LY2140023 (as LY404039)

Mechanism of Action
mGluR2 Positive Allosteric

Modulator (PAM)

mGluR2/mGluR3 Receptor

Agonist

Target Selectivity Selective for mGluR2
Agonist at both mGluR2 and

mGluR3

Mode of Action
Enhances the effect of the

endogenous ligand, glutamate
Directly activates the receptor
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In Vitro Pharmacological Profile
The in vitro characteristics of JNJ-46356479 and LY404039, the active metabolite of

LY2140023, reveal fundamental differences in their interaction with the mGluR2 receptor.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter JNJ-46356479 LY404039

Binding Affinity (Ki)

Not explicitly reported, but

displaces a radiolabeled

mGluR2 PAM with an IC50 of

107 nM in rat cortical

membranes.

149 nM (human mGluR2) 92

nM (human mGluR3)[1]

Functional Activity (EC50)
78 nM (as an mGluR2 PAM)[2]

[3]

23 nM (human mGluR2) 48 nM

(human mGluR3) (inhibition of

forskolin-stimulated cAMP

formation)[1]

Experimental Protocols: In Vitro Assays
JNJ-46356479 - Positive Allosteric Modulator (PAM) Functional Assay:

Principle: To determine the potency of JNJ-46356479 in enhancing the response of mGluR2

to glutamate.

Method: A functional assay measuring a downstream signaling event, such as calcium

mobilization or inhibition of cAMP production, in a cell line expressing recombinant human

mGluR2.

Procedure (General):

Cells are incubated with varying concentrations of JNJ-46356479.

A fixed, sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the

receptor.
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The cellular response is measured and compared to the response with glutamate alone.

The EC50 value is calculated as the concentration of JNJ-46356479 that produces 50% of

the maximal potentiation of the glutamate response.

LY404039 - Receptor Binding Assay:

Principle: To determine the binding affinity of LY404039 to mGluR2 and mGluR3.

Method: A competitive radioligand binding assay using cell membranes expressing the

recombinant human receptors.

Procedure (General):

Cell membranes are incubated with a radiolabeled ligand known to bind to the orthosteric

site of mGluR2 or mGluR3.

Increasing concentrations of unlabeled LY404039 are added to compete with the

radioligand for binding.

The amount of bound radioactivity is measured.

The Ki value is calculated from the IC50 (the concentration of LY404039 that displaces

50% of the radioligand) using the Cheng-Prusoff equation.

LY404039 - Functional Assay (cAMP Inhibition):

Principle: To determine the potency of LY404039 as an agonist by measuring the inhibition of

adenylyl cyclase activity.

Method: A cyclic AMP (cAMP) accumulation assay in cells expressing mGluR2 or mGluR3.

Procedure (General):

Cells are pre-treated with forskolin to stimulate cAMP production.

Increasing concentrations of LY404039 are added.
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The intracellular cAMP levels are measured using a suitable detection method (e.g.,

HTRF, AlphaScreen).

The EC50 value is calculated as the concentration of LY404039 that causes a 50%

reduction in the forskolin-stimulated cAMP levels.

Mechanism of Action: A Visual Comparison
The fundamental difference in the mechanism of action between a PAM and an agonist is

depicted in the following signaling pathway diagrams.

JNJ-46356479: mGluR2 Positive Allosteric Modulation
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Click to download full resolution via product page

JNJ-46356479 enhances glutamate's effect on mGluR2.

LY2140023 (LY404039): mGluR2/3 Agonism
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LY404039 directly activates mGluR2/3 receptors.

In Vivo Efficacy in Preclinical Models of
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Due to a lack of direct head-to-head in vivo studies, this section presents data from different,

yet relevant, preclinical models of schizophrenia. This highlights the therapeutic potential of

each compound but precludes a direct comparison of in vivo potency and efficacy.

Table 2: In Vivo Efficacy in Rodent Models

Compound Model Species Dosing Key Findings

JNJ-46356479
Postnatal

Ketamine Model
Mouse

10 mg/kg, daily

during

adolescence

Reverses

cognitive and

social

impairments;

normalizes

neuronal

markers.[4][5]

LY404039

Amphetamine-

induced

Hyperlocomotion

Not Specified 3-30 mg/kg

Attenuates

hyperlocomotion.

[6]

LY404039

Phencyclidine

(PCP)-induced

Hyperlocomotion

Mouse 10 mg/kg

Attenuates

hyperlocomotion.

[6]

Experimental Protocols: In Vivo Models
Postnatal Ketamine Model of Schizophrenia (used for JNJ-46356479):

Principle: Administration of the NMDA receptor antagonist ketamine to neonatal rodents

induces behavioral and neurochemical alterations in adulthood that mimic some aspects of

schizophrenia, particularly cognitive and negative symptoms.

Procedure (General):

Mouse pups receive repeated injections of ketamine (e.g., 30 mg/kg) on specific postnatal

days (e.g., PND 7, 9, and 11).[4]
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During adolescence (e.g., PND 35-60), the animals are treated with the test compound

(JNJ-46356479) or vehicle.[4]

In adulthood, a battery of behavioral tests is conducted to assess cognitive function (e.g.,

Y-maze for spatial working memory), social interaction, and negative-like symptoms.

Post-mortem brain tissue analysis may be performed to assess neuropathological

markers.

Psychostimulant-Induced Hyperactivity Models (used for LY404039):

Principle: Acute administration of psychostimulants like amphetamine or phencyclidine (PCP)

increases locomotor activity in rodents. This is a widely used screening model for

antipsychotic drugs, as clinically effective antipsychotics can block this hyperactivity.

Procedure (General):

Rodents are habituated to an open-field arena.

Animals are pre-treated with the test compound (LY404039) or vehicle.

A psychostimulant (amphetamine or PCP) is administered to induce hyperlocomotion.

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.
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Experimental Workflow: Preclinical Schizophrenia Model
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A generalized workflow for evaluating compounds in preclinical models.

Summary and Conclusion
JNJ-46356479 and LY2140023 represent two distinct approaches to modulating the mGluR2

system for the potential treatment of schizophrenia.

JNJ-46356479, as a selective mGluR2 PAM, offers a more nuanced mechanism of action by

enhancing the endogenous glutamatergic signaling. This approach may have a lower

potential for off-target effects and could potentially offer a better safety profile. Its efficacy in

the postnatal ketamine model suggests a potential to address cognitive and negative

symptoms of schizophrenia.
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LY2140023, through its active metabolite LY404039, acts as a direct agonist at both mGluR2

and mGluR3. While this demonstrates clear antipsychotic-like activity in preclinical models of

hyperlocomotion, the dual agonism at mGluR2 and mGluR3 may contribute to a different

efficacy and side-effect profile compared to a selective mGluR2 modulator.

The absence of direct comparative preclinical studies necessitates that any conclusions on the

relative superiority of one compound over the other be made with caution. The choice between

a selective PAM and a dual agonist will likely depend on the specific therapeutic goals and the

translatability of these preclinical findings to clinical outcomes. Further research, ideally

including head-to-head comparative studies, is warranted to fully elucidate the therapeutic

potential of these two promising compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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